molecular formula C12H17NO2 B1613593 3-(3-Methoxyphenoxy)Piperidine CAS No. 902837-25-6

3-(3-Methoxyphenoxy)Piperidine

Cat. No. B1613593
CAS RN: 902837-25-6
M. Wt: 207.27 g/mol
InChI Key: WOXIEWHYYNLTGH-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenoxy)Piperidine (3MPP) is a synthetic compound with a wide range of applications in scientific research. It has been used for its ability to modulate the activity of certain enzymes, receptors and transporters, and to serve as a substrate for enzymatic reactions. 3MPP has been studied and used in a variety of laboratory experiments, and is an important tool for the study of biological and chemical processes.

Scientific Research Applications

Chemical Properties

“3-(3-Methoxyphenoxy)Piperidine” is a chemical compound with the CAS Number: 902837-25-6 . It has a molecular weight of 207.27 . The IUPAC name for this compound is 3-(3-methoxyphenoxy)piperidine .

Role in Drug Design

Piperidines, including “3-(3-Methoxyphenoxy)Piperidine”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .

Synthesis and Pharmacological Applications

Recent scientific literature has summarized intra- and intermolecular reactions leading to the formation of various piperidine derivatives . This includes substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Biological Evaluation of Potential Drugs

The pharmaceutical applications of synthetic and natural piperidines have been covered in recent research . This includes the latest scientific advances in the discovery and biological evaluation of potential drugs containing the piperidine moiety .

Chiral Optimization

In one case, piperidine derivatives (namely, (S or R)-ethyl piperidine-3-carboxylate) were used as the starting components for chiral optimization . The piperidine ring was essential for this process .

Therapeutic Applications

Piperidine derivatives, including “3-(3-Methoxyphenoxy)Piperidine”, have been utilized in different therapeutic applications . These include anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, and antipsychotic treatments .

properties

IUPAC Name

3-(3-methoxyphenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-14-10-4-2-5-11(8-10)15-12-6-3-7-13-9-12/h2,4-5,8,12-13H,3,6-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXIEWHYYNLTGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30639903
Record name 3-(3-Methoxyphenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30639903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

902837-25-6
Record name 3-(3-Methoxyphenoxy)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=902837-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Methoxyphenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30639903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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